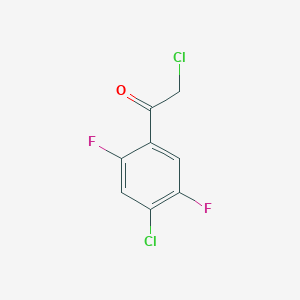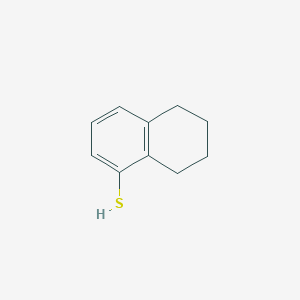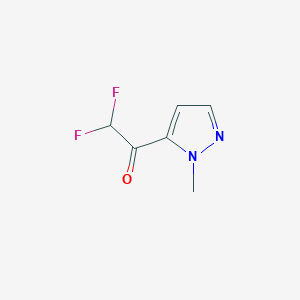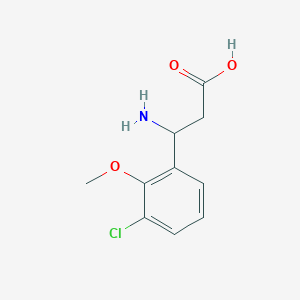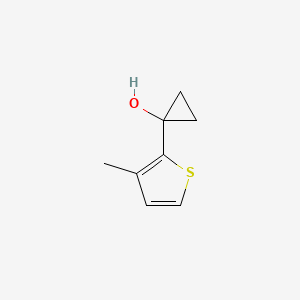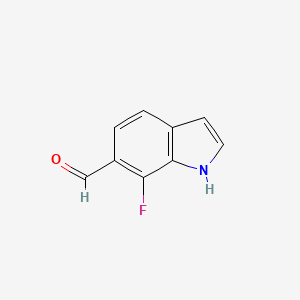
Methyl 3-(azidomethyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(azidomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, making them valuable intermediates in organic synthesis. This compound features a benzoate ester with an azidomethyl group at the 3-position and a methoxy group at the 4-position. Its unique structure allows it to participate in a variety of chemical reactions, making it useful in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azidomethyl)-4-methoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Esterification: The 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 4-methoxybenzoate.
Azidation: The methyl 4-methoxybenzoate is then subjected to a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azidomethyl group at the 3-position.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(azidomethyl)-4-methoxybenzoate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzoates: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(azidomethyl)-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in the study of biological pathways involving azide groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as cross-linked polymers.
Wirkmechanismus
The mechanism of action of Methyl 3-(azidomethyl)-4-methoxybenzoate is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azide group can be reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(azidomethyl)benzoate: Lacks the methoxy group at the 4-position.
Methyl 4-methoxybenzoate: Lacks the azidomethyl group at the 3-position.
Methyl 3-(azidomethyl)-benzoate: Similar structure but without the methoxy group.
Uniqueness: Methyl 3-(azidomethyl)-4-methoxybenzoate is unique due to the presence of both the azidomethyl and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 3-(azidomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C10H11N3O3/c1-15-9-4-3-7(10(14)16-2)5-8(9)6-12-13-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
YKMPYFDVOPPTCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




